molecular formula C9H15NO2 B15357005 Ethyl (1-methylpyrrolidin-2-ylidene)acetate CAS No. 96333-55-0

Ethyl (1-methylpyrrolidin-2-ylidene)acetate

Cat. No.: B15357005
CAS No.: 96333-55-0
M. Wt: 169.22 g/mol
InChI Key: QMHAPDFFWOZVTP-UHFFFAOYSA-N
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Description

Ethyl (1-methylpyrrolidin-2-ylidene)acetate is a heterocyclic compound featuring a pyrrolidin-2-ylidene scaffold substituted with a methyl group at the nitrogen atom and an ethyl acetate moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and coordination chemistry.

Properties

CAS No.

96333-55-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-(1-methylpyrrolidin-2-ylidene)acetate

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h7H,3-6H2,1-2H3

InChI Key

QMHAPDFFWOZVTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCCN1C

Origin of Product

United States

Scientific Research Applications

Ethyl (1-methylpyrrolidin-2-ylidene)acetate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (1-methylpyrrolidin-2-ylidene)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of ethyl (1-methylpyrrolidin-2-ylidene)acetate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications References
This compound C₉H₁₅NO₂ 183.22 1-methylpyrrolidin-2-ylidene, ethyl ester Intermediate in heterocyclic synthesis -
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate C₁₁H₁₅N₃O₂S 253.32 Cyano, thioamide, ethyl ester Potential bioactive compound; CAS 88561-56-2
Ethyl (2-oxo-1-pyrrolidinyl)(phenyl)acetate C₁₄H₁₇NO₃ 247.29 2-oxopyrrolidinyl, phenyl, ethyl ester Pharmaceutical intermediates (e.g., carbamate derivatives)
Ethyl 2-(pyrrolidin-1-yl)acetate C₈H₁₅NO₂ 157.21 Pyrrolidin-1-yl, ethyl ester Solvent or ligand in coordination chemistry
(Z)-Ethyl 2-(pyrrolidin-2-ylidene)acetate C₈H₁₃NO₂ 155.20 Unsubstituted pyrrolidin-2-ylidene Simpler model for reactivity studies
Ethyl (E)-2-(1-benzylpyrrolidin-2-ylidene)acetate C₁₅H₁₉NO₂ 245.32 Benzyl-substituted pyrrolidinylidene Synthetic intermediate for alkaloid analogs

Key Comparisons

Synthetic Routes :

  • Ethyl (E)-2-(1-benzylpyrrolidin-2-ylidene)acetate is synthesized via palladium-catalyzed coupling or alkylation, similar to methods for related esters .
  • Ethyl (2-oxo-1-pyrrolidinyl)(phenyl)acetate may involve condensation of ethyl chloroacetate with phenyl-substituted amines, as seen in carbamate ester syntheses .

Applications :

  • Pharmaceutical Relevance : Compounds like Ethyl (2-oxo-1-pyrrolidinyl)(phenyl)acetate are precursors to carbamate esters, which are explored for kinase inhibition or antiviral activity .
  • Coordination Chemistry : Simpler derivatives (e.g., Ethyl 2-(pyrrolidin-1-yl)acetate) serve as ligands due to their lone-pair-rich nitrogen atoms .

Research Findings and Data

Stability and Reactivity

  • Steric Effects : The 1-methyl group in the target compound likely reduces ring strain compared to benzyl-substituted analogs (e.g., ), enhancing thermal stability.
  • Solubility: Ethyl acetate moieties generally improve solubility in organic solvents, as seen in Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate, which is soluble in polar aprotic solvents .

Spectroscopic Data

  • NMR Shifts : Pyrrolidinylidene protons in related compounds resonate between δ 1.2–3.5 ppm for alkyl groups and δ 4.0–5.0 ppm for ester oxygens, consistent with ethyl acetate derivatives .
  • Mass Spectrometry : Fragmentation patterns for these compounds often show loss of ethyl groups (m/z ~46) or pyrrolidinylidene fragments, as observed in .

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